molecular formula C15H15NO5S2 B2821292 3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 380155-83-9

3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2821292
CAS No.: 380155-83-9
M. Wt: 353.41
InChI Key: NEAMPKKAOZFQIX-KPKJPENVSA-N
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Description

This compound belongs to the thiazolidinedione (TZD) class, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene (C=S) group at position 2 and a propanoic acid side chain at position 2. The (5E)-5-[(2,4-dimethoxyphenyl)methylidene] substituent introduces stereoelectronic effects through the conjugated arylidene system.

Synthesis involves Knoevenagel condensation of 2,4-thiazolidinedione with 2,4-dimethoxybenzaldehyde, followed by alkylation with 3-chloropropanoic acid . The E-configuration of the exocyclic double bond is critical for maintaining planar geometry, optimizing π-π interactions with target proteins .

Properties

IUPAC Name

3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c1-20-10-4-3-9(11(8-10)21-2)7-12-14(19)16(15(22)23-12)6-5-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAMPKKAOZFQIX-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 2,4-dimethoxybenzaldehyde with N-carboxyethylrhodanine. The reaction proceeds through the following steps:

    Condensation Reaction: The aldehyde group of 2,4-dimethoxybenzaldehyde reacts with the active methylene group of N-carboxyethylrhodanine in the presence of a base such as piperidine.

    Cyclization: The intermediate formed undergoes cyclization to form the thiazolidinone ring.

    Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and material science.

Biology

In biological research, 3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is studied for its potential as an enzyme inhibitor. Its thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are explored in the context of anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate biological pathways makes it a promising lead compound in pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Arylidene Moieties
Compound Name Substituent Molecular Weight (g/mol) Key Properties Biological Activity
Target Compound 2,4-Dimethoxyphenyl ~355.4* Enhanced electron density; moderate logP (predicted ~2.8) Likely PPARγ agonism (inferred from TZD class)
3-[(5E)-5-(4-Methoxybenzylidene)-...propanoic acid () 4-Methoxyphenyl 323.4 Lower steric bulk; higher solubility (logP ~2.5) Antidiabetic activity (via TZD mechanism)
2-[(5E)-4-Oxo-5-(4-pyridinylmethylene)-...propanoic acid () 4-Pyridinyl 294.3 Polar pyridine moiety; logP ~1.9 Potential kinase inhibition (pyridine as H-bond acceptor)
5-[(1E)-3-{(5E)-2,4-Dioxo-5-[(pyridin-4-yl)methylidene]-...}prop-1-en-1-yl]-...sulfonic acid () Pyridinyl + sulfonic acid N/A High polarity (sulfonic acid group) Hypolipidemic activity (IC50 ~3.8 μM)

Notes:

  • The 2,4-dimethoxy substituent in the target compound increases lipophilicity compared to mono-methoxy analogs () but retains better solubility than fully nonpolar aryl groups (e.g., chlorophenyl in ).
Side Chain Modifications
  • Propanoic Acid vs. Esters: Ethyl ester derivatives (e.g., ) show higher logP values (~3.0) due to esterification, which may improve bioavailability but require metabolic activation to the free acid for therapeutic effects .
Stereochemical Considerations
  • The (5E)-configuration is conserved across active analogs (e.g., ), as the planar geometry optimizes binding to hydrophobic pockets in target proteins. Z-isomers () are less common and may exhibit reduced activity due to steric clashes .

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